molecular formula C7H9NO3 B13552494 1,2,3-Benzenetriol, 5-(aminomethyl)- CAS No. 79146-84-2

1,2,3-Benzenetriol, 5-(aminomethyl)-

Cat. No.: B13552494
CAS No.: 79146-84-2
M. Wt: 155.15 g/mol
InChI Key: WHDIPFLMGHMXGP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(aminomethyl)benzene-1,2,3-triol typically involves the introduction of an aminomethyl group to a benzene ring that already has three hydroxyl groups. One common method is the Mannich reaction, which involves the condensation of formaldehyde, an amine, and a phenol. The reaction conditions often require a catalyst and a controlled temperature to ensure the correct substitution pattern .

Industrial Production Methods

it is likely that large-scale synthesis would follow similar principles to laboratory methods, with optimizations for yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

5-(aminomethyl)benzene-1,2,3-triol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(aminomethyl)benzene-1,2,3-triol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(aminomethyl)benzene-1,2,3-triol involves its interaction with various molecular targets, including enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions, while the hydroxyl groups can participate in redox reactions and further hydrogen bonding. These interactions can modulate the activity of biological pathways and influence cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the aminomethyl group in 5-(aminomethyl)benzene-1,2,3-triol provides unique chemical properties, such as increased reactivity towards nucleophiles and electrophiles, and the ability to form multiple types of interactions with biological molecules. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

79146-84-2

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

IUPAC Name

5-(aminomethyl)benzene-1,2,3-triol

InChI

InChI=1S/C7H9NO3/c8-3-4-1-5(9)7(11)6(10)2-4/h1-2,9-11H,3,8H2

InChI Key

WHDIPFLMGHMXGP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)CN

Origin of Product

United States

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